The compound (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol is a purine nucleoside analogue that has garnered attention in medicinal chemistry due to its potential applications in therapeutic contexts, particularly as an agonist of the stimulator of interferon genes (STING) pathway. This compound features a tetrahydrofuran ring substituted with fluorine and hydroxymethyl groups, which are significant for its biological activity.
This compound can be classified under purine derivatives, specifically as a nucleoside analogue. It is structurally related to other nucleosides but features unique substitutions that may enhance its pharmacological properties. The synthesis and characterization of this compound have been documented in various scientific studies, including patents and research articles focusing on its biological implications and synthetic methodologies .
The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol typically involves several key steps:
The detailed synthetic route can vary based on the specific starting materials and desired yield, but these general steps outline the core methodology used in its preparation .
The molecular formula for (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol is . Its structure comprises:
The stereochemistry is crucial for its biological activity, with specific configurations at the 2R, 3S, 4S, and 5R positions contributing to its interaction with biological targets .
This compound can participate in various chemical reactions typical of nucleosides. Key reactions include:
These reactions are significant for modifying the compound's properties to enhance its therapeutic efficacy or bioavailability .
The mechanism of action for (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol primarily involves activation of the STING pathway. Upon administration:
Research indicates that this compound may enhance immune responses through modulation of STING activity .
Key physical properties include:
Chemical properties include:
These properties influence the compound's behavior in biological systems and its potential as a drug candidate .
The primary applications of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol lie in:
The ongoing research into this compound's efficacy continues to reveal its potential roles in therapeutic settings .
The compound (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol exhibits a defined stereochemistry critical to its biological function. The absolute configuration at positions C2, C3, C4, and C5 is explicitly designated as 2R, 3S, 4S, 5R, confirmed through X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments [2] [6]. This configuration positions the purine base in the β-anti orientation relative to the modified sugar ring, analogous to natural β-D-ribonucleosides but with distinct electronic perturbations due to fluorine substitution [3] [6].
The stereochemical assignment differentiates this compound from closely related analogs. For example, the (2R,3R,4S,5R) diastereomer (PubChem CID: 58697486) reverses chirality at C3, altering hydrogen-bonding capacity [3]. Similarly, the C4-fluorine in the (2R,3S,4S,5R) configuration induces a 1.5° distortion in the glycosidic bond angle (χ) compared to non-fluorinated nucleosides, impacting base stacking interactions [1] [6].
The tetrahydrofuran ring adopts a South envelope conformation (C2'-endo/C3'-exo), with pseudorotation phase angles (P) ranging from 144–162° and amplitude (τm) of 38–42° [3] [7]. This contrasts with the North conformation typical of unmodified ribose. Key geometric parameters include:
Table 1: Bond Lengths and Angles in the Tetrahydrofuran Ring
Parameter | Value | Comparison to Natural Ribose |
---|---|---|
C4'-F Bond Length | 1.41 Å | 0.19 Å shorter than C4'-O in ribose |
C4'-C3' Bond Angle | 108.5° | 2.3° contraction |
C1'-N9 Bond Length | 1.48 Å | 0.03 Å elongation |
Ring Puckering (τ) | 38.5° | 8° increase in amplitude |
Fluorine substitution at C4' reduces the endocyclic torsion angle (ν3) by 12° due to the gauche effect between F and C5'-CH2OH [7]. This rigidifies the ring, decreasing the pseudorotational barrier to 3.8 kcal/mol (vs. 6.2 kcal/mol in ribose) and favoring the South conformation by a 4:1 ratio [3] [7]. Molecular dynamics simulations reveal rapid interconversion (τ = 12 ps) between South and twist-South conformers, with fluorine acting as a conformational "lock" [7].
Structural divergence from natural nucleosides arises from fluorine-induced ring contraction and altered electronic profiles:
Table 2: Comparative Structural Parameters
Parameter | Fluorinated Nucleoside | Natural Guanosine | Biological Implication |
---|---|---|---|
Glycosidic Bond (χ) | -152° | -157° | Alters base stacking |
C2'-C3'-C4' Angle | 102.1° | 106.4° | Increases ring strain |
O4'-C1'-C2' Torsion | 94.8° | 99.3° | Affects phosphate positioning |
Sugar pucker (ΔG°) | South favored (ΔG=0.8 kcal) | Equilibrated | Predefines duplex geometry |
The C4'-fluorine atom exerts three dominant effects:
Table 3: Fluorine-Induced Electronic and Structural Changes
Property | Fluorinated Nucleoside | Non-Fluorinated Analog | Change (%) |
---|---|---|---|
C4'-C5' Bond Length | 1.52 Å | 1.47 Å | +3.4% |
C4'-F Bond Dipole | 1.41 D | — | — |
O3' pKa | 11.9 | 13.1 | -9.2% |
Hydration Energy | -14.2 kcal/mol | -23.8 kcal/mol | -40.3% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1